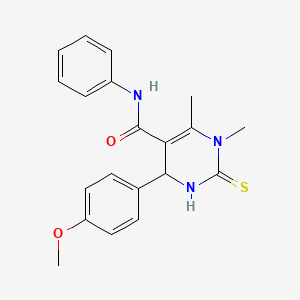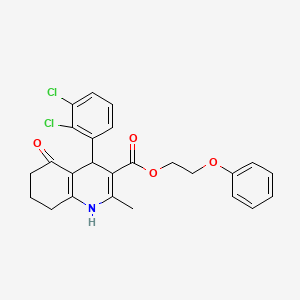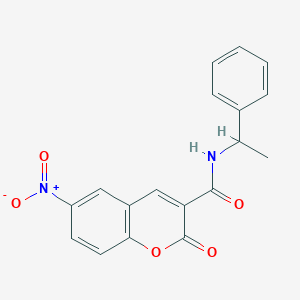![molecular formula C15H22N2O2 B4963527 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline, commonly known as DMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAC is a highly versatile compound that has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
DMAC's mechanism of action is not fully understood. However, it is believed that DMAC binds to proteins and DNA through hydrogen bonding and hydrophobic interactions. DMAC has been shown to bind to the minor groove of DNA and has been used as a DNA intercalator. DMAC has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
DMAC has been shown to have biochemical and physiological effects. DMAC has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. DMAC has also been shown to have antitumor activity and has been used in cancer research. DMAC has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMAC has several advantages for lab experiments. DMAC is a highly fluorescent compound that can be easily detected using fluorescence spectroscopy. DMAC is also a highly versatile compound that can be used in various fields of research. However, DMAC has some limitations for lab experiments. DMAC is a toxic compound that requires careful handling. DMAC is also a relatively expensive compound that may not be accessible to all researchers.
Orientations Futures
There are several future directions for DMAC research. DMAC has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. Future research could focus on the development of new DMAC derivatives that have improved binding affinity and selectivity for specific targets. DMAC has also been used as a fluorescent substrate to study enzyme kinetics and inhibition. Future research could focus on the development of new DMAC derivatives that have improved enzymatic activity and selectivity. DMAC has also been shown to have antitumor activity. Future research could focus on the development of new DMAC derivatives that have improved antitumor activity and selectivity.
Conclusion
In conclusion, DMAC is a highly versatile compound that has been extensively used in scientific research. DMAC has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMAC has several advantages for lab experiments, including its high fluorescence and versatility. However, DMAC also has some limitations, including its toxicity and expense. Future research could focus on the development of new DMAC derivatives that have improved binding affinity, enzymatic activity, and antitumor activity.
Méthodes De Synthèse
DMAC can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethyl-4-nitroaniline with morpholine in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to yield DMAC. This method has been widely used due to its simplicity and high yield.
Applications De Recherche Scientifique
DMAC has been extensively used in scientific research due to its unique properties. DMAC is a fluorescent compound that has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMAC has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. DMAC has also been used as a fluorescent substrate to study enzyme kinetics and inhibition.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)13-5-7-14(8-6-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICSXTVHCSXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)

![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)

![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)

![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)